molecular formula C6H9N3O B3320329 2,5-Diamino-4-methoxypyridine CAS No. 1232430-76-0

2,5-Diamino-4-methoxypyridine

Cat. No. B3320329
CAS RN: 1232430-76-0
M. Wt: 139.16 g/mol
InChI Key: FEWOASIMZFVRTP-UHFFFAOYSA-N
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Description

2,5-Diamino-4-methoxypyridine (2,5-DAM) is an organic compound that is used in a variety of laboratory experiments and scientific research. It is a colorless solid that is soluble in water and ethanol. 2,5-DAM is a versatile compound and has been used in a variety of applications, including the synthesis of biologically active compounds, the development of new catalysts, and the study of biochemical and physiological effects. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 2,5-DAM.

Scientific Research Applications

2,5-Diamino-4-methoxypyridine has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of biologically active compounds, such as inhibitors of human immunodeficiency virus (HIV) protease. It has also been used in the development of new catalysts for the synthesis of organic compounds. In addition, 2,5-Diamino-4-methoxypyridine has been used to study the biochemical and physiological effects of various compounds.

Mechanism of Action

The mechanism of action of 2,5-Diamino-4-methoxypyridine is not yet fully understood. However, it is believed that the compound acts as a ligand, binding to specific molecules and altering their structure and function. This binding is thought to be responsible for the biochemical and physiological effects of the compound.
Biochemical and Physiological Effects
2,5-Diamino-4-methoxypyridine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of HIV protease, an enzyme involved in the replication of the virus. In addition, it has been shown to inhibit the activity of several other enzymes, including cytochrome P450, which is involved in the metabolism of drugs and other compounds. It has also been shown to modulate the activity of various receptors, including the serotonin receptor.

Advantages and Limitations for Lab Experiments

The use of 2,5-Diamino-4-methoxypyridine in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. It is also relatively easy to synthesize and use in experiments. However, there are some limitations to its use. It is a relatively unstable compound and can degrade quickly in the presence of light or heat. In addition, its mechanism of action is not yet fully understood.

Future Directions

There are a number of potential future directions for the use of 2,5-Diamino-4-methoxypyridine. It could be used in the development of new drugs and therapies, as it has already been used to synthesize inhibitors of HIV protease. It could also be used to study the biochemical and physiological effects of various compounds, as it has already been used to modulate the activity of various receptors. Additionally, it could be used in the development of new catalysts for the synthesis of organic compounds. Finally, it could be used to study the mechanism of action of various compounds, as its mechanism of action is not yet fully understood.

properties

IUPAC Name

4-methoxypyridine-2,5-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-10-5-2-6(8)9-3-4(5)7/h2-3H,7H2,1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEWOASIMZFVRTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80704599
Record name 4-Methoxypyridine-2,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Diamino-4-methoxypyridine

CAS RN

1232430-76-0
Record name 4-Methoxypyridine-2,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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